molecular formula C9H19NO4 B2375840 Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 198628-01-2

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate

Cat. No.: B2375840
CAS No.: 198628-01-2
M. Wt: 205.254
InChI Key: CRSAIPKKSWMPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate typically involves the reaction of aminoacetaldehyde dimethyl acetal with ethyl acrylate under specific conditions . The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using bulk manufacturing processes. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted amines .

Scientific Research Applications

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 3-(2,2-dimethoxyethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-4-14-8(11)5-6-10-7-9(12-2)13-3/h9-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSAIPKKSWMPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.